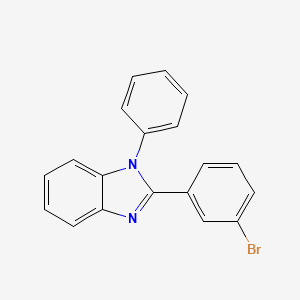

2-(3-Bromophenyl)-1-phenyl-1H-benzoimidazole

描述

2-(3-Bromophenyl)-1-phenyl-1H-benzoimidazole is an organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceutical agents. The compound features a bromine atom attached to a phenyl ring, which is further connected to a benzimidazole core.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-1-phenyl-1H-benzoimidazole typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromophenylamine and benzaldehyde.

Condensation Reaction: The 3-bromophenylamine undergoes a condensation reaction with benzaldehyde in the presence of an acid catalyst to form an imine intermediate.

Cyclization: The imine intermediate is then cyclized under acidic conditions to form the benzimidazole core.

Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to increase yield and reduce production costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

化学反应分析

Types of Reactions

2-(3-Bromophenyl)-1-phenyl-1H-benzoimidazole can undergo various chemical reactions, including:

Electrophilic Aromatic Substitution: The bromine atom on the phenyl ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the benzimidazole core or the phenyl rings.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Reagents such as nitric acid (for nitration) or sulfuric acid (for sulfonation) are commonly used.

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the bromine atom.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the compound would yield nitro-substituted derivatives, while nucleophilic substitution could produce various substituted benzimidazoles.

科学研究应用

2-(3-Bromophenyl)-1-phenyl-1H-benzoimidazole has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its benzimidazole core, which is known for various biological activities such as antiviral, anticancer, and antimicrobial properties.

Biological Research: It is used in biological research to study its interactions with biological targets and its effects on cellular processes.

Chemical Research: The compound is used as a building block in organic synthesis for the development of new chemical entities.

Industrial Applications: It may be used in the development of specialty chemicals and materials.

作用机制

The mechanism of action of 2-(3-Bromophenyl)-1-phenyl-1H-benzoimidazole involves its interaction with specific molecular targets. The benzimidazole core can interact with enzymes, receptors, and other proteins, modulating their activity. The bromine atom on the phenyl ring can enhance the compound’s binding affinity and specificity for its targets. The exact pathways and targets depend on the specific biological activity being studied.

相似化合物的比较

Similar Compounds

2-Phenyl-1H-benzoimidazole: Lacks the bromine atom, which may result in different biological activities and binding affinities.

2-(4-Bromophenyl)-1-phenyl-1H-benzoimidazole: Similar structure but with the bromine atom in a different position, potentially leading to different reactivity and biological effects.

2-(3-Chlorophenyl)-1-phenyl-1H-benzoimidazole: Contains a chlorine atom instead of bromine, which can affect its chemical and biological properties.

Uniqueness

2-(3-Bromophenyl)-1-phenyl-1H-benzoimidazole is unique due to the presence of the bromine atom at the 3-position of the phenyl ring. This specific substitution pattern can influence its reactivity, binding affinity, and biological activity, making it distinct from other similar compounds.

生物活性

2-(3-Bromophenyl)-1-phenyl-1H-benzoimidazole (BPB) is a benzimidazole derivative that has attracted attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant studies and data.

Chemical Structure and Synthesis

The molecular structure of BPB features a benzimidazole core with two phenyl substituents—one of which is brominated at the meta position. The synthesis typically involves a condensation reaction between N-phenyl-o-phenylenediamine and 3-bromobenzaldehyde, facilitated by sodium disulfite in an ethanol solvent under reflux conditions. This method highlights the compound's accessibility for research purposes.

Anticancer Properties

BPB has shown promising anticancer activity in various studies. It appears to influence pathways involved in cell cycle regulation and apoptosis, making it a candidate for cancer treatment strategies. For example, research indicates that BPB can inhibit specific enzyme activities related to tumor growth, suggesting its potential as a therapeutic agent against cancer cells.

Enzyme Inhibition

The compound has been studied for its ability to inhibit several enzymes, which is crucial for its biological activity. The presence of the bromine atom may enhance its reactivity towards target enzymes. Studies have demonstrated that BPB can effectively inhibit collagenase activity, which is significant in connective tissue disorders and cancer metastasis.

The mechanism by which BPB exerts its biological effects often involves interactions at the molecular level with specific targets such as enzymes or receptors. The electron-donating nature of the nitrogen atoms in the benzimidazole ring contributes to these interactions, enhancing the compound's efficacy as an inhibitor.

Corrosion Inhibition Properties

Interestingly, BPB also exhibits corrosion inhibition properties, particularly on copper surfaces in acidic solutions. It forms a protective layer that prevents oxidation, attributed to the electron-donating characteristics of its functional groups. This aspect showcases BPB's versatility beyond traditional medicinal applications.

Data Summary

| Property | Details |

|---|---|

| Chemical Formula | CHBrN |

| CAS Number | 760212-40-6 |

| Synthesis Method | Condensation of N-phenyl-o-phenylenediamine with 3-bromobenzaldehyde |

| Biological Activities | Anticancer, enzyme inhibition |

| Corrosion Inhibition | Effective on copper surfaces |

Case Studies

- Anticancer Activity Study : A study published in Journal of Medicinal Chemistry demonstrated that BPB significantly reduced cell viability in various cancer cell lines through apoptosis induction.

- Enzyme Inhibition Research : Another study highlighted BPB's ability to inhibit collagenase, suggesting its potential use in treating conditions involving tissue remodeling.

- Corrosion Studies : Research published in Corrosion Science indicated that BPB acts as an effective corrosion inhibitor by forming stable complexes with metal ions.

属性

IUPAC Name |

2-(3-bromophenyl)-1-phenylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13BrN2/c20-15-8-6-7-14(13-15)19-21-17-11-4-5-12-18(17)22(19)16-9-2-1-3-10-16/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFUWVSPCUFTGQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C4=CC(=CC=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40630567 | |

| Record name | 2-(3-Bromophenyl)-1-phenyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40630567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

760212-40-6 | |

| Record name | 2-(3-Bromophenyl)-1-phenyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40630567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Q1: How effective is 2-(3-Bromophenyl)-1-phenyl-1H-benzimidazole as a corrosion inhibitor compared to benzimidazole?

A1: Research indicates that 2-(3-Bromophenyl)-1-phenyl-1H-benzimidazole exhibits significantly higher corrosion inhibition efficiency compared to benzimidazole. While benzimidazole achieved a maximum efficiency of 70.1%, 2-(3-Bromophenyl)-1-phenyl-1H-benzimidazole reached 97.0% efficiency at a concentration of 5 mmol/L in inhibiting copper corrosion within a 0.5 mol/L H2SO4 solution []. This difference highlights the impact of the specific structural modification on the compound's effectiveness as a corrosion inhibitor.

Q2: What is the adsorption mechanism of 2-(3-Bromophenyl)-1-phenyl-1H-benzimidazole on copper in an acidic environment?

A2: The study reveals that 2-(3-Bromophenyl)-1-phenyl-1H-benzimidazole acts as a mixed-type inhibitor, meaning it can influence both the anodic and cathodic reactions involved in the corrosion process. Furthermore, the adsorption of this compound onto the copper surface follows the Langmuir adsorption isotherm model []. This suggests monolayer adsorption, where 2-(3-Bromophenyl)-1-phenyl-1H-benzimidazole molecules form a protective layer on the copper, hindering the interaction with corrosive species.

Q3: How do computational chemistry methods contribute to understanding the enhanced inhibition properties of 2-(3-Bromophenyl)-1-phenyl-1H-benzimidazole?

A3: Quantum chemical calculations and molecular dynamics simulations provide a molecular-level understanding of the interaction between 2-(3-Bromophenyl)-1-phenyl-1H-benzimidazole and the copper surface []. These computational approaches can unveil the electronic properties and binding energies associated with the adsorption process, further clarifying the superior inhibition capability of 2-(3-Bromophenyl)-1-phenyl-1H-benzimidazole compared to benzimidazole.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。